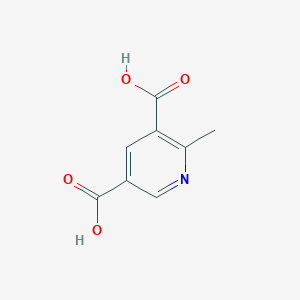

2-Methylpyridine-3,5-dicarboxylic acid

説明

2-Methylpyridine-3,5-dicarboxylic acid is a pyridine derivative . Pyridine derivatives are important structural motifs found in numerous bioactive molecules . They are in great demand as synthons for pharmaceutical products .

Chemical Reactions Analysis

The bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester has been studied . The reaction kinetics of bromination were explored, and a reaction kinetics model was established. The bromination reaction was found to be a typical reaction initiated by free radicals .Physical And Chemical Properties Analysis

The standard molar enthalpies of formation for gaseous pyridine-2,5-dicarboxylic acid and pyridine-2,6-dicarboxylic acid were derived from the standard molar enthalpies of combustion, in oxygen, at T = 298.15 K, measured by static bomb combustion calorimetry, and the standard molar enthalpies of sublimation, at 298.15 K, measured by Calvet microcalorimetry .科学的研究の応用

Application 1: Metal–Organic Frameworks (MOFs) Synthesis

- Methods of Application: The compound is reacted with bipositive d-metal ions (Cd 2+, Zn 2+, Co 2+ and Cu 2+) and various template molecules. The resulting compounds have different structural architectures, some of which are unusual and present new topological types .

- Results or Outcomes: The study represents the initial systematic investigation on the use of a combination of polytopic nitrogen and oxygen-donor ligands and amino- or pyridine-alcohol templates for the synthesis of new MOFs .

Application 2: Electrode Material for Energy Storage Devices

- Summary of the Application: Pyridine 3,5-dicarboxylate-based metal–organic frameworks are used as an active electrode material for battery-supercapacitor hybrid energy storage devices .

- Methods of Application: MOFs based on pyridine 3,5-dicarboxylate (PYDC) ligand in combination with copper and cobalt are electrochemically analyzed .

- Results or Outcomes: A battery supercapacitor hybrid device was fabricated, comprising Cu-PYDC-MOF and activated carbon (AC) electrodes. The device showcased energy and power density of 17 W h kg −1 and 2550 W kg −1, respectively .

Application 3: Synthesis of Diorganotin

- Summary of the Application: This compound is used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not provided in the source .

Application 4: Preparation of Coordination Polymers

- Summary of the Application: This compound is used in the preparation of three-dimensional coordination polymers of lanthanide 2,5-pyridinedicarboxylates by hydrothermal method .

- Methods of Application: The compound is reacted with lanthanide ions under hydrothermal conditions to form three-dimensional coordination polymers .

- Results or Outcomes: The outcomes of this application are not provided in the source .

Application 5: Synthesis of Diorganotin

- Summary of the Application: This compound is used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not provided in the source .

Application 6: Preparation of Coordination Polymers

- Summary of the Application: This compound is used in the preparation of three-dimensional coordination polymers of lanthanide 2,5-pyridinedicarboxylates by hydrothermal method .

- Methods of Application: The compound is reacted with lanthanide ions under hydrothermal conditions to form three-dimensional coordination polymers .

- Results or Outcomes: The outcomes of this application are not provided in the source .

将来の方向性

Pyridine derivatives with diverse functional groups are important structural motifs found in numerous bioactive molecules. Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported, but there is still a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research could focus on developing such methods.

特性

IUPAC Name |

2-methylpyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-4-6(8(12)13)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGBPUBMNDUKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626633 | |

| Record name | 2-Methylpyridine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyridine-3,5-dicarboxylic acid | |

CAS RN |

89942-70-1 | |

| Record name | 2-Methylpyridine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)